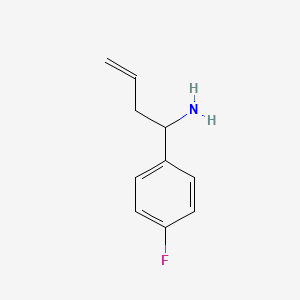

1-(4-Fluorophenyl)but-3-en-1-amine

Description

Significance in Modern Chemical Synthesis

The importance of 1-(4-Fluorophenyl)but-3-en-1-amine in contemporary chemical synthesis is derived from the synergistic contributions of its primary structural components: the fluorophenyl group and the allylic amine moiety.

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science. alfa-chemistry.comnumberanalytics.com The introduction of a fluorine atom can profoundly influence a molecule's physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved bioavailability. numberanalytics.comnih.govacs.org The high electronegativity of fluorine can also modulate the acidity and basicity of adjacent functional groups, a critical factor in designing molecules that interact with specific biological targets. beilstein-journals.org Consequently, the 4-fluorophenyl group is a key determinant of the molecular properties and potential applications of its derivatives. alfa-chemistry.com

Allylic amines are recognized as exceptionally versatile synthetic intermediates. nih.gov They serve as precursors to a broad spectrum of nitrogen-containing compounds. nih.gov The carbon-carbon double bond within the butenyl group is amenable to a variety of addition reactions, while the amine functionality can be readily modified. The juxtaposition of the amine and the alkene in an allylic system facilitates unique and powerful transformations, including sigmatropic rearrangements like the Overman rearrangement and various transition-metal-catalyzed allylic substitution reactions. youtube.comorganic-chemistry.org This inherent reactivity makes this compound a potent scaffold for the assembly of intricate molecular frameworks.

Retrosynthetic Considerations for this compound

Retrosynthetic analysis provides a logical framework for planning a chemical synthesis by deconstructing a target molecule into simpler, readily available starting materials. For the chiral amine this compound, several strategic disconnections can be envisaged.

A primary and highly effective retrosynthetic approach involves the disconnection of the carbon-nitrogen bond, a transformation that can be achieved in the forward sense via reductive amination. youtube.com This strategy identifies the corresponding ketone, 1-(4-fluorophenyl)but-3-en-1-one, and an ammonia (B1221849) source as key precursors.

| Target Molecule | Precursor 1 (Ketone) | Precursor 2 (Amine Source) |

| This compound | 1-(4-Fluorophenyl)but-3-en-1-one | Ammonia or equivalent |

Further deconstruction of the α,β-unsaturated ketone precursor can be envisioned through a carbon-carbon bond disconnection. The Horner-Wadsworth-Emmons (HWE) olefination reaction represents a robust method for this purpose, leading back to 4-fluorobenzaldehyde (B137897) and an appropriate phosphonate (B1237965) ylide. youtube.com

A critical aspect of synthesizing this compound is controlling the stereochemistry at the chiral center. The development of an enantioselective synthesis is paramount for obtaining a single enantiomer. This can be accomplished through several established asymmetric methodologies. One such approach is the catalytic asymmetric reduction of the precursor ketone, for instance, using a Corey-Bakshi-Shibata (CBS) reduction, to furnish a chiral allylic alcohol. youtube.com This alcohol can then be converted to the desired amine. Alternatively, asymmetric hydrogenation of a suitable enamine intermediate can also provide enantiomerically enriched products. youtube.com

The Overman rearrangement offers another sophisticated strategy for the stereocontrolled synthesis of allylic amines. youtube.com This nih.govnih.gov-sigmatropic rearrangement proceeds through an allylic trichloroacetimidate (B1259523) intermediate, which in turn is synthesized from the corresponding allylic alcohol. This pathway allows for the efficient transfer of chirality from the alcohol to the amine.

| Retrosynthetic Strategy | Key Disconnection/Reaction | Precursors |

| Reductive Amination | C-N bond | 1-(4-Fluorophenyl)but-3-en-1-one, Ammonia |

| Horner-Wadsworth-Emmons | C=C bond of enone | 4-Fluorobenzaldehyde, Acetonylphosphonium salt |

| Asymmetric Synthesis (e.g., CBS Reduction) | C=O bond of ketone | 1-(4-Fluorophenyl)but-3-en-1-one, Chiral oxazaborolidine catalyst |

| Overman Rearrangement | C-N bond via nih.govnih.gov-rearrangement | (E)-1-(4-fluorophenyl)but-3-en-1-ol, Trichloroacetonitrile |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)but-3-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c1-2-3-10(12)8-4-6-9(11)7-5-8/h2,4-7,10H,1,3,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLXGUZPOWJQRTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696765 | |

| Record name | 1-(4-Fluorophenyl)but-3-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159883-05-2 | |

| Record name | 1-(4-Fluorophenyl)but-3-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 1 4 Fluorophenyl but 3 En 1 Amine

Functionalization at the Amine Moiety

The primary amine group is a nucleophilic center that readily participates in a variety of nitrogen-centered reactions, including formylation, imine formation, and derivatization to form precursors for more complex heterocyclic structures.

The N-formylation of amines using carbon dioxide (CO₂) as a C1 building block represents a green and sustainable chemical transformation. rsc.org This reaction is significant as formamides are crucial intermediates in the synthesis of various biologically active molecules and heterocycles. rsc.org For a substrate like 1-(4-Fluorophenyl)but-3-en-1-amine, this transformation would yield N-(1-(4-fluorophenyl)but-3-en-1-yl)formamide.

The process typically involves the reduction of CO₂ in the presence of the amine and a suitable reducing agent, such as a hydrosilane (e.g., phenylsilane, PhSiH₃) or sodium borohydride (B1222165) (NaBH₄). rsc.orgnih.gov The reaction can be catalyzed by various systems, including organocatalysts, ionic liquids, or metal complexes, although catalyst-free systems have also been developed. rsc.orgnih.gov Studies on similar aromatic amines have shown that electron-withdrawing groups, such as the fluorine atom on the phenyl ring, are well-tolerated and can yield the formylated product efficiently. nih.gov The reaction mechanism, while complex, can proceed through several pathways, including the formation of a formoxysilane or a silylcarbamate intermediate when hydrosilanes are used. researchgate.net When NaBH₄ is the reductant, it can react with CO₂ to generate formoxy borohydride species in situ, which then acts as the formylating agent. rsc.org

Table 1: General Conditions for N-Formylation of Amines with CO₂

| Catalyst/System | Reducing Agent | Solvent | Temperature (°C) | Pressure (bar) | Reference |

|---|---|---|---|---|---|

| Ionic Liquid [BMIm]Cl | PhSiH₃ | - | Room Temp | 1 (CO₂ balloon) | nih.gov |

| Catalyst-Free | NaBH₄ | DMF | Room Temp | 1 (CO₂ balloon) | rsc.org |

| Guanidinium-based Ionic Polymer | PhSiH₃ | MeCN | 80 | 3 | thieme-connect.de |

As a primary amine, this compound readily reacts with aldehydes and ketones in an acid-catalyzed condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comlumenlearning.com This reversible reaction involves the nucleophilic attack of the amine's nitrogen on the carbonyl carbon, followed by a series of proton transfers to form a carbinolamine intermediate. libretexts.orglibretexts.org Subsequent protonation of the hydroxyl group converts it into a good leaving group (water), which is eliminated to form a stable iminium ion. libretexts.orgyoutube.com Deprotonation of the nitrogen yields the final imine product. libretexts.orgyoutube.com

The reaction rate is highly dependent on the pH of the medium, with optimal rates typically observed in weakly acidic conditions (around pH 4-5). lumenlearning.comlibretexts.org This is because sufficient acid is needed to catalyze the dehydration step, but excessive acidity would protonate the starting amine, inhibiting the initial nucleophilic attack. libretexts.org The resulting imine, (E/Z)-N-(1-(4-fluorophenyl)but-3-en-1-ylidene)alkanamine, retains the alkene moiety and the fluorophenyl group, making it a valuable intermediate for further synthesis.

Table 2: Potential Imine Products from this compound

| Carbonyl Reactant | Structure | Resulting Imine Name |

|---|---|---|

| Benzaldehyde (B42025) | C₆H₅CHO | N-(1-(4-fluorophenyl)but-3-en-1-ylidene)benzenamine |

| Acetone (B3395972) | (CH₃)₂CO | N-(1-(4-fluorophenyl)but-3-en-1-ylidene)propan-2-amine |

The primary amine of this compound can be derivatized to form precursors for a wide array of heterocyclic compounds. One common strategy is the conversion to hydrazides. This typically involves a two-step process: first, acylation of the amine with an acyl chloride or anhydride (B1165640) to form an amide, followed by reaction with hydrazine (B178648) (N₂H₄). The resulting N'-acyl-N-(1-(4-fluorophenyl)but-3-en-1-yl)hydrazide can then be used as a key building block for synthesizing various five- and six-membered heterocycles like pyrazoles, oxadiazoles, and pyridazines.

Furthermore, the imines formed in section 3.1.2 are themselves important precursors for heterocyclic synthesis. For example, they can undergo cycloaddition reactions to produce azetidines or be used in the synthesis of tetrazoles. While direct synthesis of a pyrazole (B372694) from a related vinyl azide (B81097) has been reported, this transformation proceeds via the alkene moiety under photocatalytic conditions, highlighting the dual reactivity of the parent molecular scaffold. mdpi.comresearchgate.net

Transformations Involving the Alkene Moiety

The terminal but-3-en-1-yl group provides a site for electrophilic and radical additions, as well as cycloaddition reactions, enabling carbon-carbon and carbon-heteroatom bond formation.

Recent advancements in photoredox catalysis allow for the introduction of fluoroalkyl groups into organic molecules under mild conditions. mdpi.com The alkene moiety in this compound is a potential site for such transformations. Visible-light photocatalysis can be used to generate electrophilic fluoroalkyl radicals (e.g., •CF₃) from stable precursors like Togni's or Umemoto's reagents, or even from simpler sources like trifluoromethyl iodide. conicet.gov.armdpi.com

In a typical photocatalytic cycle, a photosensitizer (like a ruthenium or iridium complex) absorbs light and enters an excited state. This excited catalyst can then engage in a single-electron transfer with the fluoroalkyl source to generate the fluoroalkyl radical. mdpi.com This highly reactive radical can then add across the double bond of the alkene in this compound. The resulting carbon-centered radical would then be further transformed, typically through oxidation and deprotonation or by a hydrogen atom transfer (HAT) process, to yield the final fluoroalkylated product. researchgate.net This method allows for the late-stage introduction of fluorine-containing groups, which can significantly alter the physicochemical properties of the molecule. conicet.gov.ar

The four-membered azetidinone ring, the core structure of beta-lactam antibiotics, can be synthesized through various methods, most notably the Staudinger [2+2] cycloaddition. While this reaction does not occur directly on the alkene of this compound, it can be achieved using an imine derivative as a key intermediate.

This represents a multi-step transformation where the amine is first converted into an imine, as described in section 3.1.2. The resulting imine, which contains the C=N double bond, can then undergo a [2+2] cycloaddition with a ketene (B1206846) (R₂C=C=O). The ketene is typically generated in situ from an acyl chloride and a non-nucleophilic base like triethylamine. The cycloaddition proceeds to form the beta-lactam (azetidinone) ring. In this analogous pathway, the final product would be an azetidinone bearing the 1-(4-fluorophenyl)but-3-en-1-yl group on the ring nitrogen, demonstrating how functionalization at the amine moiety enables subsequent transformations that would not be possible on the original molecule.

Stereoselective Transformations and Diastereospecificity

The stereochemistry of this compound is a critical aspect of its reactivity. As the compound possesses a chiral center, it can exist as a pair of enantiomers, (R)-1-(4-fluorophenyl)but-3-en-1-amine and (S)-1-(4-fluorophenyl)but-3-en-1-amine. When this chiral molecule undergoes reactions at the butenyl side chain, the existing stereocenter can direct the formation of a new stereocenter, leading to diastereomeric products. A reaction that favors the formation of one diastereomer over others is known as a diastereoselective reaction. nih.gov

The homoallylic nature of the amine is particularly relevant for stereoselective additions to the carbon-carbon double bond. For instance, reactions such as epoxidation, dihydroxylation, or halogenation of the alkene would result in the formation of a second stereocenter. The facial selectivity of the attack on the double bond would be influenced by the steric bulk and electronic nature of the substituents on the existing chiral center, including the 4-fluorophenyl group.

While specific studies detailing the diastereoselective transformations of this compound are not extensively documented in publicly available literature, the principles of stereocontrol in similar allylic and homoallylic systems are well-established. For example, the stereospecific dichlorination of allylic amines has been shown to be highly dependent on the nature of the protecting group on the nitrogen and the substituents on the aromatic ring. americanelements.com Electron-donating or withdrawing groups on the phenyl ring can impact the stability of intermediates and the degree of stereocontrol. americanelements.com In the case of this compound, the fluorine atom, being an electron-withdrawing group, could influence the outcome of such transformations.

Hypothetical diastereoselective reactions could include:

Directed Epoxidation: An epoxidation reaction on the double bond would lead to two possible diastereomeric epoxides. The directing effect of a protected amine group could favor the formation of one diastereomer.

Cyclization Reactions: Intramolecular cyclization involving both the amine and the alkene can lead to the formation of substituted cyclic amines, such as pyrrolidines, with the creation of new stereocenters. The relative stereochemistry of these products would be dictated by the configuration of the starting material.

The diastereospecificity of a reaction refers to a situation where different stereoisomers of the starting material react to give different stereoisomers of the product. A stereospecific reaction is inherently stereoselective, but not all stereoselective reactions are stereospecific. For this compound, a stereospecific process would mean that the (R)-enantiomer and the (S)-enantiomer would each lead to a unique diastereomeric product in a given transformation.

Cascade Reactions and Complex Molecule Assembly

The bifunctional nature of this compound, containing both a nucleophilic amine and an electrophilic (upon activation) alkene, makes it an ideal substrate for cascade reactions. Cascade reactions, also known as tandem or domino reactions, are processes in which multiple bonds are formed in a single operation without isolating intermediates. researchgate.net This approach is highly valued in organic synthesis for its efficiency in building molecular complexity from simple precursors. researchgate.net

One of the most plausible cascade reactions involving this substrate is the synthesis of substituted pyrrolidines, which are common structural motifs in many biologically active compounds. nih.govresearchgate.net A potential pathway could be initiated by an intramolecular aza-Michael reaction. After N-protection, the amine could undergo a conjugate addition to an activated version of its own double bond, or it could react with an external Michael acceptor, followed by an intramolecular cyclization involving the butenyl group.

For example, a hypothetical cascade for the synthesis of a polysubstituted pyrrolidine (B122466) could involve:

Activation: The double bond of an N-acylated this compound is activated towards nucleophilic attack.

Intramolecular Cyclization: The nitrogen atom attacks the activated double bond in an intramolecular fashion, forming a five-membered ring.

Trapping: The resulting intermediate can be trapped by an external electrophile, or the reaction can be designed to incorporate other components in a multicomponent cascade fashion.

While specific examples of cascade reactions starting from this compound are not detailed in the surveyed literature, the synthesis of N-aryl-substituted pyrrolidines through the reductive amination of diketones is a known strategy that assembles the heterocyclic core in a sequential manner. nih.gov The structural motifs present in this compound are well-suited for inclusion in complex molecule assembly, particularly for the generation of nitrogen-containing heterocyclic scaffolds. researchgate.netnih.gov The strategic placement of the amine and alkene functionalities allows for potential participation in various cyclization and cycloaddition cascades to rapidly construct polycyclic systems. researchgate.netnih.gov

Spectroscopic and Structural Characterization of 1 4 Fluorophenyl but 3 En 1 Amine and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy is instrumental in identifying the key functional moieties within a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of 1-(4-Fluorophenyl)but-3-en-1-amine is defined by the vibrational modes of its primary amine, vinyl, and fluorophenyl groups. The primary amine (-NH₂) typically exhibits two distinct stretching bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching. A scissoring vibration for the -NH₂ group is expected between 1650 and 1580 cm⁻¹.

The butenyl group introduces several characteristic absorptions. The C=C stretching vibration of the terminal alkene is anticipated around 1640 cm⁻¹. The stretching vibrations of the vinylic C-H bonds (=C-H) are expected to appear above 3000 cm⁻¹, typically in the 3080-3010 cm⁻¹ range. Furthermore, strong C-H out-of-plane bending (wagging) bands are characteristic of vinyl groups and appear in the 1000-900 cm⁻¹ region.

The 4-fluorophenyl group contributes vibrations from the aromatic ring and the C-F bond. Aromatic C-H stretching is typically observed just above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations occur in the 1600-1450 cm⁻¹ range. The C-F stretching vibration gives rise to a strong absorption, typically found in the 1250-1100 cm⁻¹ region.

While specific experimental data for this compound is not widely published, data for its saturated analogue, (1R)-(+)-1-(4-Fluorophenyl)ethylamine , provides valuable comparative information for the fluorophenyl and amine moieties. nih.gov

Table 1: Experimental IR Data for (1R)-(+)-1-(4-Fluorophenyl)ethylamine Data obtained from a neat sample using a Bruker Tensor 27 FT-IR instrument. nih.gov

| Vibration Type | Functional Group | Expected Region (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine | 3500-3300 |

| C(sp³)-H Stretch | Alkyl | 3000-2850 |

| C=C Stretch | Aromatic Ring | 1600-1450 |

| N-H Bend (Scissoring) | Primary Amine | 1650-1580 |

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. For this compound, the symmetric C=C stretching of the vinyl group and the aromatic ring breathing modes are expected to produce strong Raman signals. The C-H stretching vibrations will also be visible.

Experimental Raman data for the related compound (1R)-(+)-1-(4-Fluorophenyl)ethylamine confirms the presence of the fluorophenyl group. nih.gov The spectrum was obtained using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov The aromatic ring vibrations and the C-F bond would be the most comparable features to the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural assignment of this compound, providing detailed information about the connectivity and chemical environment of each hydrogen, carbon, and fluorine atom.

The ¹H NMR spectrum of this compound would display distinct signals for each proton environment. The amine protons (-NH₂) typically appear as a broad singlet, the chemical shift of which is concentration and solvent-dependent but generally falls within the 1.0-3.5 ppm range. The aromatic protons of the 1,4-disubstituted (para) fluorophenyl ring will appear as two distinct multiplets in the aromatic region (~6.9-7.4 ppm), each integrating to two protons. These often present as a pair of doublets or a doublet of doublets due to coupling with each other and with the fluorine atom.

The vinyl group protons (-CH=CH₂) give rise to a complex multiplet system, typically between 5.0 and 6.0 ppm. The proton on the carbon adjacent to the double bond (-CH=) will likely be a multiplet due to coupling with the two terminal vinyl protons. The terminal vinyl protons (=CH₂) are diastereotopic and will appear as two separate multiplets. The benzylic proton (CH-N) is expected to be a triplet or multiplet around 4.1 ppm, coupled to the adjacent methylene (B1212753) protons. The methylene protons (-CH₂-) adjacent to the chiral center are diastereotopic and will appear as a multiplet, expected around 2.4 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) | Integration |

|---|---|---|---|

| -NH ₂ | broad singlet | 1.0 - 3.5 | 2H |

| -H C=CH₂ | m | 5.6 - 5.9 | 1H |

| -HC=CH ₂ | m | 5.0 - 5.2 | 2H |

| Ar-H (ortho to F) | t or dd | 6.9 - 7.1 | 2H |

| Ar-H (meta to F) | dd | 7.2 - 7.4 | 2H |

| CH -N | t or m | ~4.1 | 1H |

The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, the carbon attached to the fluorine (C-F) will show a large one-bond coupling constant (¹JCF) and is expected around 160-164 ppm. The other aromatic carbons will appear in the 115-142 ppm range, with the carbon ipso to the butenylamine group appearing around 140-142 ppm and the carbons ortho to the fluorine showing coupling (²JCF). The two alkene carbons are expected at ~134 ppm (-CH=) and ~118 ppm (=CH₂). The benzylic carbon (C-N) would likely resonate around 58-60 ppm, and the methylene carbon (-CH₂) is expected further upfield at approximately 44-46 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C -F | 160 - 164 (d, ¹JCF) |

| C -CH (ipso) | 140 - 142 |

| -C H=CH₂ | ~134 |

| Ar-C H (meta to F) | ~128 (d, ³JCF) |

| Ar-C H (ortho to F) | ~115 (d, ²JCF) |

| -HC=C H₂ | ~118 |

| C H-N | 58 - 60 |

| C H₂ | 44 - 46 |

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. Since there is only one fluorine atom in this compound, the proton-decoupled ¹⁹F NMR spectrum would show a single signal. The chemical shift of this singlet for a fluorine on a benzene (B151609) ring is typically observed in the range of -110 to -120 ppm relative to a CFCl₃ standard. The exact shift provides information about the electronic environment of the aromatic ring. In a proton-coupled spectrum, this signal would appear as a multiplet due to coupling with the ortho- and meta-protons on the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. The fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure. In the context of this compound and its derivatives, electron ionization (EI) is a common method that can induce characteristic fragmentation. libretexts.org

Under electron ionization, aliphatic amines typically undergo α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org For this compound, this would involve the cleavage of the bond between the chiral carbon and the butenyl group or the chiral carbon and the fluorophenyl group. The largest group is preferentially lost. miamioh.edu The presence of an odd number of nitrogen atoms results in a molecular ion peak with an odd mass-to-charge ratio. libretexts.org

The fragmentation of the 4-fluorophenyl group is also a key consideration. The presence of a fluorine atom can influence the fragmentation pathways. nih.govresearchgate.net For instance, in the mass spectrum of 5-(cinnamyloxy)-1-(4-fluorophenyl)-1H-tetrazole, fragmentation occurs preferentially at the ether linkage, but the fluorine substitution also allows for more varied fragmentation of the molecule. nih.gov

Derivatives of this compound, such as those resulting from reactions at the amine or the double bond, would exhibit distinct fragmentation patterns. For example, the introduction of additional functional groups would lead to new cleavage sites and characteristic fragment ions, aiding in their structural identification. mdpi.com

A hypothetical fragmentation of this compound could involve the loss of the allyl group (C₃H₅) to form a stable iminium ion containing the fluorophenyl ring, or the loss of the fluorophenyl ring. The resulting fragments would be indicative of the core structure.

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Structure | Fragment Name | Predicted m/z |

| [C₁₀H₁₂FN]⁺• | Molecular Ion | 179 |

| [C₇H₇FN]⁺ | Iminium ion after loss of allyl radical | 124 |

| [C₆H₄F]⁺ | Fluorophenyl cation | 95 |

| [C₄H₇]⁺ | Butenyl cation | 55 |

Note: This table is predictive and based on general fragmentation rules for similar compounds.

X-ray Crystallography and Solid-State Analysis

The determination of the absolute configuration of a chiral molecule is crucial for understanding its biological activity and stereospecific interactions. Single-crystal XRD is a powerful tool for this purpose. rsc.orgresearchgate.net For a derivative of this compound that forms suitable single crystals, XRD analysis can unambiguously establish the R or S configuration at the chiral carbon. The high quality of data obtainable from single crystals allows for precise refinement of the atomic positions, leading to an unequivocal structural solution. nih.gov The development of advanced X-ray sources and spectroscopic techniques further enhances the ability to probe molecular chirality. nih.gov

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. mdpi.comrsc.org These interactions, though weaker than covalent bonds, collectively determine the physical properties of the solid, such as melting point and solubility.

In the case of derivatives of this compound, the presence of a fluorophenyl ring and an amine group provides sites for various intermolecular interactions. The study of these interactions is critical for understanding the supramolecular assembly of these compounds. mdpi.com

Hydrogen bonds are among the strongest and most directional intermolecular interactions. ed.ac.uk In the crystal structures of derivatives of this compound, the amine group can act as a hydrogen bond donor (N-H), while the fluorine atom and the π-system of the aromatic ring can act as hydrogen bond acceptors.

Table 2: Potential Hydrogen Bonding Interactions in Derivatives of this compound

| Donor | Acceptor | Type of Hydrogen Bond |

| N-H (amine) | N (amine) | N-H⋯N |

| N-H (amine) | F (fluorine) | N-H⋯F |

| C-H (aromatic/aliphatic) | F (fluorine) | C-H⋯F |

| C-H (aromatic/aliphatic) | N (amine) | C-H⋯N |

| C-H (aromatic/aliphatic) | π-system (aromatic ring) | C-H⋯π |

Aromatic rings can interact with each other through π-π stacking interactions, which are a type of non-covalent interaction involving the π systems of the rings. wikipedia.org These interactions can be in a parallel-stacked or T-shaped (edge-to-face) arrangement. rsc.org The presence of a 4-fluorophenyl group in the target molecule and its derivatives makes π-π stacking a likely contributor to the crystal packing.

The substitution of electron-donating or electron-withdrawing groups on the aromatic rings can influence the nature and strength of these interactions. rsc.org In some crystal structures, phenyl-perfluorophenyl stacking is a dominant synthon, highlighting the role of fluorine in directing the crystal packing. nih.gov The interplay between hydrogen bonding and π-π interactions is a key factor in determining the final solid-state architecture. rsc.org

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. eurjchem.com By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, it is possible to identify the regions of a molecule that are involved in specific intermolecular contacts and their relative importance.

Crystal Packing and Intermolecular Interactions

Thermal Analysis Techniques

Thermal analysis techniques are pivotal in characterizing the thermal stability and phase behavior of chemical compounds. These methods measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For novel compounds such as this compound and its derivatives, techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical insights into their thermal properties. libretexts.org

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. This technique is primarily used to determine the thermal stability and composition of materials. libretexts.org A TGA curve plots mass loss against temperature, revealing the temperatures at which the compound decomposes. The derivative of this curve, known as the derivative thermogram (DTG), shows the rate of mass loss and helps to identify individual decomposition steps more clearly.

For a compound like this compound, a TGA scan would indicate the temperature at which degradation begins. The decomposition of aromatic amines can occur in multiple steps. researchgate.netsemanticscholar.org For instance, the initial weight loss in related polybenzoxazines, which contain aromatic amine structures, is often associated with the cleavage of weaker bonds in the molecule, followed by the breakdown of the aromatic backbone at higher temperatures. researchgate.net The presence of the allylic group might introduce specific decomposition pathways. Allylic amines are known to have distinct stability profiles compared to other amines. acs.org

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. semanticscholar.orgnih.gov DSC is used to study thermal transitions such as melting, crystallization, and glass transitions. The resulting thermogram shows peaks or shifts in the baseline corresponding to these endothermic or exothermic processes.

For this compound, a DSC analysis would identify its melting point, which would appear as an endothermic peak on the DSC curve. Other phase transitions, if any, would also be detected. The purity of the compound can also be inferred from the shape and sharpness of the melting peak.

Illustrative Thermal Analysis Data

| Analysis Type | Parameter | Illustrative Value | Unit |

| DSC | Melting Point (T_m) | 75 - 80 | °C |

| Enthalpy of Fusion (ΔH_f) | 25 | J/g | |

| TGA | Onset of Decomposition (T_onset) | 280 | °C |

| Temperature at 5% Mass Loss (T_5%) | 295 | °C | |

| Temperature at 10% Mass Loss (T_10%) | 310 | °C | |

| Residual Mass at 600°C | < 10 | % |

Detailed Research Findings

In the case of this compound, the molecule contains a 4-fluorophenyl group, an amine functional group, and an allylic double bond.

Influence of the Aromatic System : The aromatic ring contributes to the thermal stability of the molecule. Studies on aromatic amine-based polymers show that decomposition often begins with the cleavage of bonds attached to the aromatic ring at temperatures around 300°C, followed by the degradation of the aromatic structure itself at higher temperatures. researchgate.net The fluorine substituent on the phenyl ring is expected to enhance the thermal stability of the aromatic core due to the strength of the C-F bond. acs.org

Role of the Amine Group : The primary amine group is a potential site for thermal reactions. Primary amines can undergo various degradation pathways, and their stability can be lower compared to secondary or tertiary amines under certain conditions. nih.gov

Impact of the Allylic Group : The presence of the but-3-en-1-yl chain introduces an allylic system. Allylic compounds can exhibit unique reactivity and thermal stability. acs.org The allylic C-N bond may be a point of initial cleavage during thermal decomposition.

When heated, this compound is expected to decompose, emitting toxic fumes which may include nitrogen oxides and hydrogen fluoride, a characteristic of the thermal decomposition of fluoroaniline (B8554772) derivatives. nih.gov The combination of the aromatic and allylic moieties suggests a complex decomposition profile that would be elucidated by detailed TGA-MS (Thermogravimetric Analysis coupled with Mass Spectrometry) studies, which can identify the gaseous products evolved during decomposition. researchgate.netsemanticscholar.org

Computational and Theoretical Studies on 1 4 Fluorophenyl but 3 En 1 Amine and Its Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules, providing insights that are often complementary to experimental data. For 1-(4-Fluorophenyl)but-3-en-1-amine and its analogs, DFT calculations, particularly using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are instrumental in understanding their behavior at the molecular level. irjweb.cominpressco.comresearchgate.netresearchgate.netnih.govnih.gov

The geometry of this compound is optimized using DFT methods to determine its most stable three-dimensional conformation. This process involves finding the minimum energy structure on the potential energy surface. The resulting optimized geometry provides key structural parameters, including bond lengths and bond angles.

For the 4-fluorophenyl group, the C-F bond length is a critical parameter. The introduction of a fluorine atom onto an aromatic ring can lead to a slight shortening of the adjacent C-C bonds within the ring due to its high electronegativity. acs.orgresearchgate.net The C-N bond connecting the amine group to the chiral center is also of significant interest, as its length and the surrounding angles dictate the steric environment of the amine. In related amine structures, these parameters are crucial for understanding their reactivity and interactions. nih.gov

Below is a table of predicted structural parameters for this compound based on DFT calculations of analogous molecules.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C-N | ~1.46 Å |

| Bond Length | C=C (vinyl) | ~1.34 Å |

| Bond Angle | C-C-N | ~110° |

| Bond Angle | F-C-C (aromatic) | ~118° |

These values are estimations based on DFT calculations of similar fluorinated aromatic amines and homoallylic amines. researchgate.netresearchgate.net

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) spectrum of the molecule. These calculations not only help in the interpretation of experimental IR spectra but also confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). nih.gov Scaling factors are often applied to the calculated frequencies to better match experimental values. acs.orgacs.org

Key vibrational modes for this compound include:

N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching. oregonstate.edupressbooks.pub

C-F stretching: This vibration in aromatic fluorides usually appears as a strong band in the 1250-1000 cm⁻¹ region.

C=C stretching: The vinyl group's C=C stretch is expected around 1640-1680 cm⁻¹. researchgate.net

Aromatic C-H stretching: These vibrations are typically found above 3000 cm⁻¹. researchgate.net

Aliphatic C-H stretching: These are expected in the 2850-3000 cm⁻¹ range.

A table of predicted key vibrational frequencies is provided below.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| Asymmetric N-H Stretch | -NH₂ | ~3450 |

| Symmetric N-H Stretch | -NH₂ | ~3350 |

| Aromatic C-H Stretch | C-H (Aryl) | 3050-3100 |

| Aliphatic C-H Stretch | C-H (Alkyl) | 2850-2960 |

| C=C Stretch | Vinyl | ~1645 |

| Aromatic C=C Stretch | Aryl | 1500-1600 |

| C-F Stretch | Aryl-F | 1220-1240 |

These predictions are based on DFT calculations for analogous compounds. researchgate.net

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool for structural elucidation. arxiv.orgnih.gov By calculating the magnetic shielding tensors of the nuclei in the optimized geometry, the chemical shifts for ¹H and ¹³C can be predicted. These predictions, when compared with experimental data, can confirm the proposed structure. nih.govslideshare.net

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the vinyl protons, the methine proton adjacent to the nitrogen, the methylene (B1212753) protons, and the amine protons. The protons on the carbon adjacent to the nitrogen are expected to be deshielded, appearing in the 2-3 ppm range. oregonstate.edu The aromatic protons will be influenced by the fluorine substituent.

The ¹³C NMR spectrum will show signals for all unique carbon atoms. The carbon attached to the fluorine will show a large C-F coupling constant. Carbons bonded to the electronegative nitrogen atom are also shifted downfield. oregonstate.eduoregonstate.edu

Predicted ¹H and ¹³C chemical shifts are summarized in the tables below.

Predicted ¹H NMR Chemical Shifts

| Proton Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -NH₂ | 1.0 - 3.0 (broad) |

| CH-N | ~3.5 - 4.0 |

| -CH₂- | ~2.2 - 2.6 |

| =CH₂ (vinyl) | ~5.0 - 5.3 |

| =CH- (vinyl) | ~5.7 - 6.0 |

| C-H (aromatic, ortho to F) | ~7.0 - 7.2 |

Predictions are based on general values for similar functional groups. oregonstate.eduorganicchemistrydata.orglibretexts.org

Predicted ¹³C NMR Chemical Shifts

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH-N | ~55 - 65 |

| -CH₂- | ~40 - 45 |

| =CH₂ (vinyl) | ~115 - 120 |

| =CH- (vinyl) | ~135 - 140 |

| C (aromatic, attached to C-N) | ~140 - 145 |

| C-H (aromatic, ortho to F) | ~115 - 116 (doublet due to C-F coupling) |

| C-H (aromatic, meta to F) | ~128 - 130 |

Predictions are based on general values for similar functional groups. oregonstate.edu

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and spectroscopic properties. For this compound, understanding the distribution of electrons and the nature of its molecular orbitals is crucial.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical stability and reactivity. nih.govnih.gov A smaller gap suggests higher reactivity.

In this compound, the HOMO is expected to be localized primarily on the π-system of the fluorophenyl ring and the nitrogen atom of the amine group, reflecting the electron-donating nature of these moieties. The LUMO is likely to be distributed over the antibonding π* orbitals of the aromatic ring. The fluorine substituent, being highly electronegative, can lower the energy of the molecular orbitals. acs.orgresearchgate.net

A table summarizing typical FMO properties for related compounds is presented below.

| Parameter | Description | Predicted Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -6.0 to -6.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.0 to -1.5 |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | ~ 4.5 to 5.5 |

These values are estimations based on DFT calculations for analogous fluorinated aromatic amines. irjweb.comresearchgate.netnih.gov

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. uni-muenchen.de It is used to predict sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is typically color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

For this compound, the MEP surface is expected to show a region of high negative potential (red) around the nitrogen atom of the amine group due to the lone pair of electrons, making it a primary site for protonation and other electrophilic interactions. The fluorine atom will also exhibit a negative potential. The vinyl group will also show a region of electron density. In contrast, the hydrogen atoms of the amine group and the aromatic ring will show positive potential (blue), indicating their susceptibility to nucleophilic attack. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational chemistry method that transforms a complex many-electron wavefunction into a representation of localized bonds and lone pairs, which aligns with the familiar Lewis structure model. uni-muenchen.dewikipedia.org This approach provides a quantitative description of bonding in terms of localized 1-center (lone pairs) and 2-center (bonds) entities. q-chem.com By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis reveals delocalization effects, which are departures from an idealized, localized Lewis structure. wikipedia.org The energetic significance of these donor-acceptor interactions is estimated using second-order perturbation theory. uni-muenchen.de

For a molecule like this compound, NBO analysis would elucidate several key intramolecular hyperconjugative interactions that contribute to its stability and reactivity. The primary interactions would involve delocalization of electron density from high-occupancy donor orbitals to low-occupancy acceptor orbitals. Key expected interactions include:

n → σ : Delocalization of the nitrogen lone pair (n) into the antibonding orbitals (σ) of adjacent C-C and C-H bonds.

π → π *: Hyperconjugation involving the π-electrons of the butenyl group's double bond and the aromatic phenyl ring.

n → π : Interaction between the nitrogen lone pair and the antibonding π orbital of the C=C double bond in the allyl group. This interaction is often significant in allylic amines and influences the conformation and reactivity at the nitrogen atom. acs.org

The stabilization energy, E(2), associated with these delocalizations indicates the strength of the interaction. A higher E(2) value signifies a more significant delocalization. While specific results for this compound are not available, a representative analysis based on similar structures is presented below.

Interactive Table 1: Hypothetical Second-Order Perturbation Theory Analysis from NBO for this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type | Implication |

| LP (1) N | σ(Cα-Cβ) | 3.5 | n → σ | Stabilizes the conformation around the C-N bond. |

| LP (1) N | π(Cγ=Cδ) | 1.2 | n → π | Indicates electronic communication between the amine and the allyl π-system. |

| π (Cγ=Cδ) | π(CAr1-CAr2) | 2.1 | π → π | Delocalization between the allyl group and the phenyl ring. |

| π (CAr) | π(Cγ=Cδ) | 1.8 | π → π | Delocalization from the phenyl ring to the allyl group. |

This analysis allows for a detailed understanding of the electron density distribution and the electronic factors governing the molecule's structure and properties. wikipedia.org

Reactivity Descriptors and Indices

Fukui Functions and Dual Descriptor Indices

Conceptual Density Functional Theory (DFT) provides powerful tools for analyzing and predicting chemical reactivity. hackernoon.com Among the most useful are Fukui functions and the dual descriptor, which identify specific atomic sites within a molecule that are susceptible to different types of chemical attack. hackernoon.comscm.com

The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. Condensed Fukui functions are used to determine reactivity at specific atomic sites:

f+ : For nucleophilic attack (electron acceptance), calculated from the difference in electron population between the neutral and anionic states. hackernoon.com

f- : For electrophilic attack (electron donation), calculated from the difference in electron population between the cationic and neutral states. hackernoon.com

While Fukui functions identify regions prone to attack, the dual descriptor, Δf(r), offers a more precise picture by unambiguously distinguishing between nucleophilic and electrophilic sites. researchgate.net It is defined as the difference between the nucleophilic and electrophilic Fukui functions (Δf(r) = f+(r) - f-(r)). hackernoon.com Regions where Δf(r) > 0 are electrophilic (prone to nucleophilic attack), while regions where Δf(r) < 0 are nucleophilic (prone to electrophilic attack). researchgate.net

A study on a structurally similar analog, methyl (Z)-3-((4-fluorophenyl)amino)but-2-enoate, provides insight into the likely reactive sites of this compound. researchgate.net In this analog, analysis revealed that oxygen and nitrogen atoms were the most sensitive to electrophilic attack, while specific carbon atoms were most susceptible to nucleophilic attack. researchgate.net

Interactive Table 2: Predicted Reactive Sites in this compound based on Analog Fukui Function Analysis. researchgate.net

| Atom/Region | Predicted f+ (Susceptibility to Nucleophilic Attack) | Predicted f- (Susceptibility to Electrophilic Attack) | Predicted Δf(r) | Implied Reactivity |

| N (Amine) | Low | High | < 0 | Strong nucleophilic site, prone to electrophilic attack. |

| C=C (Allyl) | High | Moderate | > 0 | Electrophilic site, prone to nucleophilic attack. |

| C (Aromatic, para to F) | Low | High | < 0 | Nucleophilic site due to resonance, prone to electrophilic attack. |

| F (Fluoro) | Low | High | < 0 | The fluorine atom itself is a site of high electron density. |

This analysis is critical for predicting how the molecule will interact with other reagents and for understanding its role in chemical reactions.

Global and Local Reactivity Assessments

Ionization Potential (IP) and Electron Affinity (EA) : The energy required to remove an electron and the energy released when an electron is added, respectively.

Chemical Hardness (η) and Softness (S) : Hardness measures resistance to change in electron distribution (η = (IP-EA)/2). Softness is the reciprocal of hardness (S = 1/η) and indicates how easily the molecule's electron cloud can be polarized.

Electronegativity (χ) : The power of an atom to attract electrons to itself (χ = (IP+EA)/2).

Chemical Potential (μ) : The negative of electronegativity (μ = -χ), it describes the escaping tendency of electrons.

Electrophilicity Index (ω) : Measures the stabilization in energy when the system acquires additional electronic charge (ω = μ²/2η).

Computational studies on allyl mercaptan, another allylic compound, demonstrate how these descriptors are used to assess reactivity. mdpi.com The calculations revealed it to be a reactive molecule, and the descriptors helped to predict its preferred reaction mechanisms. mdpi.com Applying these concepts to this compound allows for an estimation of its general reactivity profile.

Interactive Table 3: Representative Global Reactivity Descriptors for an Allylic Compound (based on Allyl Mercaptan data). mdpi.com

| Descriptor | Symbol | Value (eV) | Interpretation for this compound |

| Ionization Potential | IP | ~8.5 - 9.5 | Moderate energy required to remove an electron; indicates it can act as an electron donor. |

| Electron Affinity | EA | ~0.5 - 1.5 | Low energy released upon accepting an electron; less likely to act as a strong electron acceptor. |

| Chemical Hardness | η | ~3.5 - 4.5 | Indicates a moderately soft molecule, suggesting significant reactivity. |

| Chemical Softness | S | ~0.22 - 0.28 | A higher softness value correlates with higher reactivity. |

| Electrophilicity Index | ω | ~2.0 - 3.0 | A moderate electrophilicity index suggests the molecule can participate in polar reactions. |

These global indices collectively suggest that this compound is a moderately reactive molecule, capable of acting as a nucleophile (due to the amine group) and engaging in electrophilic interactions at its π-systems.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving the classical equations of motion for a system, MD simulations provide detailed information on its structural, dynamic, and thermodynamic properties. mdpi.com This technique is invaluable for understanding the conformational flexibility of molecules, their interactions with solvents, and their binding dynamics with biological targets like proteins or enzymes. mdpi.com

For this compound, MD simulations could be employed to investigate several aspects:

Conformational Landscape : To explore the rotational freedom around the single bonds, particularly the C-N bond and the Cα-Cβ bond of the butenyl chain. This would identify the most stable conformers and the energy barriers between them.

Solvation Effects : To simulate the molecule in an aqueous environment to study the structure of the surrounding water molecules and the nature of hydrogen bonding between the amine group and water.

Binding to a Target : If the molecule is investigated as a potential ligand for a receptor, MD simulations can be used to study the stability of the ligand-receptor complex, identify key binding interactions (like hydrogen bonds and hydrophobic contacts), and calculate binding free energies. mdpi.com

A typical MD simulation setup involves defining a force field (e.g., AMBER, GROMOS) that describes the potential energy of the system, placing the molecule in a simulation box with solvent, and running the simulation for a sufficient time (nanoseconds to microseconds) to observe the phenomena of interest. mdpi.com

Interactive Table 4: Outline of a Hypothetical Molecular Dynamics Simulation for this compound.

| Parameter | Description | Example Value/Setting | Information Gained |

| System | Solute and Solvent | This compound in a box of TIP3P water | Solvation shell structure, hydrogen bonding lifetime. |

| Force Field | Potential energy function | AMBER or GROMOS96 | Accurate description of inter- and intramolecular forces. mdpi.com |

| Simulation Time | Duration of the simulation | 100 ns | Sufficient sampling of conformational space. |

| Analysis | Metrics to be calculated | RMSD, RMSF, Radial Distribution Function (RDF), Hydrogen Bond Analysis | Stability of the molecule's conformation, flexibility of different regions, and specific solvent interactions. mdpi.com |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry, particularly DFT, is a cornerstone for elucidating complex reaction mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the entire potential energy surface of a reaction. This allows for the identification of the most favorable reaction pathway and the rate-determining step.

The synthesis of allylic amines, such as this compound, often involves metal-catalyzed reactions. A DFT study on the palladium-catalyzed allylation of primary amines with allylic alcohols provides a clear example of how these methods are applied. researchgate.net In that study, two potential catalytic cycles were investigated. The calculations revealed that the mechanism was strongly dependent on the nature of the ligands attached to the palladium catalyst. researchgate.net For certain ligands, the rate-determining step was found to be the decomplexation of the allylammonium intermediate, which would regenerate the catalyst. researchgate.net

Such computational investigations provide crucial insights that are often difficult to obtain through experiments alone. They can explain observed regio- and stereoselectivity, guide the optimization of reaction conditions, and aid in the design of more efficient catalysts. researchgate.net

Interactive Table 5: Key Findings from a Representative DFT Study on a Catalytic Amination Reaction. researchgate.net

| Mechanistic Step | Description | Relative Energy (kcal/mol) | Significance |

| Oxidative Addition | Pd(0) catalyst reacts with allylic alcohol. | 0 (Reference) | Initiation of the catalytic cycle. |

| π-Allyl Complex Formation | Formation of a cationic (π-allyl)palladium intermediate. | -5.2 | Key reactive intermediate in many Pd-catalyzed allylations. |

| Nucleophilic Attack | Amine attacks the π-allyl complex. | +15.7 (Transition State) | Formation of the C-N bond. |

| Decomplexation | Release of the allylamine (B125299) product and regeneration of the Pd(0) catalyst. | +21.3 (Transition State) | Identified as the rate-determining step for specific ligands. |

These computational models are essential for advancing the rational design of synthetic routes to valuable molecules like this compound and its derivatives.

Synthesis of Advanced Derivatives and Analogs Based on the 1 4 Fluorophenyl but 3 En 1 Amine Scaffold

Modification at the Amine Nitrogen

The primary amine group of 1-(4-fluorophenyl)but-3-en-1-amine is a key site for chemical modification, enabling the synthesis of a wide range of N-substituted derivatives. These modifications can significantly alter the molecule's polarity, basicity, and steric profile.

N-Alkylation and N-Arylation: Direct N-alkylation can be achieved by reacting the primary amine with various alkyl halides. Similarly, N-arylation can be performed using activated aryl halides or through coupling reactions.

N-Acylation: The amine readily reacts with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This transformation is often used to introduce a variety of functional groups and to modulate the electronic properties of the nitrogen atom.

Reductive Amination: A powerful method for generating secondary and tertiary amines involves the reductive amination of aldehydes or ketones with this compound. This two-step, one-pot reaction typically proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ.

Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, which are known for their robust chemical stability and their ability to act as hydrogen bond donors and acceptors.

Table 1: Examples of N-Substituted Derivatives of this compound

| Derivative Type | Reactant | Product Structure |

| N-Alkylation | Ethyl iodide | N-ethyl-1-(4-fluorophenyl)but-3-en-1-amine |

| N-Acylation | Acetyl chloride | N-(1-(4-fluorophenyl)but-3-en-1-yl)acetamide |

| Reductive Amination | Acetone (B3395972) | N-isopropyl-1-(4-fluorophenyl)but-3-en-1-amine |

| Sulfonamide Formation | Benzenesulfonyl chloride | N-(1-(4-fluorophenyl)but-3-en-1-yl)benzenesulfonamide |

Functionalization of the Butene Chain

The terminal double bond of the butene chain in this compound provides a reactive handle for a variety of chemical transformations, allowing for the introduction of new functional groups and the extension of the carbon skeleton.

Oxidation Reactions:

Epoxidation: The alkene can be converted to the corresponding epoxide using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate for further functionalization.

Dihydroxylation: Syn- or anti-dihydroxylation can be achieved using reagents such as osmium tetroxide or through epoxidation followed by hydrolytic ring-opening, respectively, to yield the corresponding diol.

Ozonolysis: Cleavage of the double bond via ozonolysis, followed by a reductive or oxidative workup, can generate an aldehyde or a carboxylic acid, respectively. This provides a route to shorten the carbon chain and introduce oxygen-containing functionalities.

Metathesis Reactions: Olefin metathesis offers a powerful tool for carbon-carbon bond formation. Cross-metathesis with other alkenes can be used to introduce a variety of substituents at the terminus of the butene chain.

Table 2: Examples of Butene Chain Functionalization

| Reaction Type | Key Reagent(s) | Product Type |

| Epoxidation | m-CPBA | 2-(2-(4-fluorophenyl)aminoethyl)oxirane |

| Dihydroxylation | OsO₄, NMO | 4-(4-fluorophenyl)amino-1,2-butanediol |

| Ozonolysis (reductive) | O₃, then DMS | 3-(4-fluorophenyl)amino-propionaldehyde |

| Cross-Metathesis | Grubbs' catalyst, Styrene | 1-(4-fluorophenyl)-5-phenylpent-3-en-1-amine |

Incorporation into Heterocyclic Ring Systems

The bifunctional nature of this compound and its derivatives makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems. These cyclic structures can constrain the conformation of the molecule and introduce new chemical properties.

Ring-Closing Metathesis (RCM): N-acylated derivatives of this compound that also contain a terminal alkene can undergo RCM to form cyclic structures such as dihydropyrroles.

Pictet-Spengler Reaction: Condensation of this compound with an appropriate aldehyde or ketone can initiate an intramolecular cyclization to form tetrahydroisoquinoline-like structures, particularly if the aromatic ring is activated.

Aza-Diels-Alder Reactions: N-acylated derivatives can be transformed into reactive imines that can participate as dienophiles or dienes in aza-Diels-Alder reactions to construct six-membered heterocyclic rings like tetrahydropyridines.

Table 3: Heterocyclic Systems Derived from this compound

| Heterocycle Type | Synthetic Strategy | Key Intermediate/Reactant |

| Dihydropyrrole | Ring-Closing Metathesis | N-allyl-N-(1-(4-fluorophenyl)but-3-en-1-yl)acrylamide |

| Tetrahydroisoquinoline | Pictet-Spengler Reaction | This compound and an aldehyde |

| Tetrahydropyridine | Aza-Diels-Alder Reaction | N-acylimine derivative |

Synthesis of Dimeric Ligands

Dimeric ligands, which consist of two monomeric units connected by a linker, can exhibit unique binding properties. The this compound scaffold can be used to construct such dimeric structures.

The synthesis of these dimers typically involves a two-step process:

Functionalization of the Monomer: The monomer is first functionalized to introduce a reactive group suitable for coupling, often at the amine nitrogen.

Dimerization: Two molecules of the functionalized monomer are then coupled using a bifunctional linker. The nature of the linker can be varied in terms of its length, rigidity, and chemical functionality to modulate the distance and relative orientation of the two monomer units.

Table 4: Components for the Synthesis of Dimeric Ligands

| Component | Example | Purpose |

| Monomer | This compound | The core pharmacophoric unit |

| Linker | Adipoyl chloride | Connects two monomer units |

| Coupling Reaction | Acylation | Forms amide bonds between the monomer and linker |

Applications in Advanced Organic Synthesis Research

Building Block for Complex Molecules

The strategic placement of multiple functional groups within 1-(4-Fluorophenyl)but-3-en-1-amine makes it an exemplary starting material for the synthesis of complex molecular structures. The presence of the primary amine allows for a wide array of derivatization reactions, including amide bond formation, alkylation, and the formation of imines. The butenyl side chain, with its terminal double bond, is amenable to a variety of transformations such as hydrogenation, epoxidation, dihydroxylation, and metathesis reactions.

The fluorophenyl group not only influences the electronic properties of the molecule but can also participate in various cross-coupling reactions, further expanding its synthetic utility. The inherent chirality of the molecule, particularly when used in its enantiomerically pure form, such as (1S)-1-(4-Fluorophenyl)but-3-en-1-amine, is crucial for the stereocontrolled synthesis of complex targets. nih.gov

A key application of this compound lies in its use as a component in multicomponent reactions, where its diverse functionalities can be harnessed in a single synthetic operation to rapidly build molecular complexity. For instance, homoallylic amines, a class to which this compound belongs, are known to be valuable intermediates in the synthesis of various intricate natural products and other complex organic molecules.

Intermediates in Fine Chemical Synthesis

In the realm of fine chemical synthesis, this compound serves as a crucial intermediate for the production of specialized and high-value chemical entities. The term "fine chemicals" encompasses a broad range of complex, pure substances produced in limited quantities for specialized applications, including pharmaceuticals, agrochemicals, and materials science.

The reactivity of the amine and the double bond allows for the stepwise or concerted introduction of various pharmacophores and other functional moieties. For example, the amine group can be acylated to introduce a variety of side chains, while the double bond can be functionalized to create diols, epoxides, or saturated alkyl chains. These transformations are fundamental in the production of a diverse array of fine chemicals.

Furthermore, the fluorinated phenyl ring is a common motif in many industrially significant molecules, as the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The ability to introduce this moiety via this compound makes it a valuable intermediate in the synthesis of fluorinated fine chemicals.

Development of Chiral Scaffolds

The development of novel chiral scaffolds is a cornerstone of modern asymmetric synthesis, providing the frameworks upon which enantiomerically pure molecules can be constructed. Chiral auxiliaries and scaffolds are instrumental in controlling the stereochemical outcome of chemical reactions. sigmaaldrich.comwikipedia.org this compound, particularly in its enantiopure forms, is an excellent candidate for the development of such scaffolds.

The amine functionality allows for its temporary incorporation into a substrate molecule to direct a subsequent stereoselective transformation. After the desired stereochemistry is established, the auxiliary can be cleaved and potentially recycled. The presence of the butenyl group offers additional handles for modification and for influencing the steric environment around the reactive center.

Moreover, the chiral amine itself can be transformed into more complex chiral ligands for asymmetric catalysis. For instance, the amine can be derivatized with phosphine (B1218219) groups to create chiral P,N-ligands, which are widely used in transition-metal-catalyzed asymmetric reactions. The fluorophenyl group can also play a role in tuning the electronic and steric properties of these ligands, thereby influencing the efficiency and selectivity of the catalytic process.

Precursors for Bioactive Molecules

Perhaps the most significant application of this compound is its role as a precursor for the synthesis of bioactive molecules. The structural motifs present in this compound are frequently found in a wide range of pharmaceuticals and agrochemicals.

The homoallylic amine structural unit is a key component of many biologically active compounds, including alkaloids and other natural products. The ability to synthesize derivatives of this amine with specific stereochemistry is crucial for achieving the desired biological activity.

The fluorophenyl group is a well-established pharmacophore that can significantly impact the biological properties of a molecule. The introduction of fluorine can lead to enhanced binding affinity to biological targets, improved metabolic stability, and altered lipophilicity, all of which are critical parameters in drug design. beilstein-journals.org For example, fluorinated phenylalanines and their derivatives are important components of various drugs. beilstein-journals.org

Through chemical transformations of the amine and the butenyl group, this compound can be elaborated into a variety of heterocyclic structures, such as pyrrolidines, piperidines, and azepanes, which are common cores in many bioactive compounds. frontiersin.orgorganic-chemistry.orgmdpi.comresearchgate.net For instance, the synthesis of nitrogen-containing heterocycles is a major focus in medicinal chemistry due to their prevalence in pharmaceuticals. frontiersin.orgorganic-chemistry.orgmdpi.comresearchgate.net The synthesis of various bioactive molecules, such as those with potential anticancer or antimicrobial activities, often involves intermediates with similar structural features. mdpi.commdpi.com

Future Directions in 1 4 Fluorophenyl but 3 En 1 Amine Research

Advancements in Catalytic Systems (e.g., Asymmetric Catalysis)

The primary challenge in synthesizing 1-(4-fluorophenyl)but-3-en-1-amine lies in controlling the stereochemistry at the C1 position. Future research is heavily geared towards the development of sophisticated catalytic systems that can provide high enantioselectivity and yield.

A prominent strategy for constructing chiral amines is the catalytic enantioselective addition of nucleophiles to imines. mdma.chrsc.org For the synthesis of homoallylic amines, this often involves a three-component reaction between an aldehyde, an amine source (like a carbamate), and an allylating agent. nih.gov The development of novel chiral catalysts, such as the disulfonimide catalyst reported for the asymmetric reaction of aldehydes, carbamates, and allyltrimethylsilane, offers a direct pathway to enantioenriched homoallylic amines and is applicable to both aromatic and aliphatic aldehydes. nih.gov

Transition metal catalysis, particularly with rhodium, is a powerful tool for this transformation. Rhodium-catalyzed asymmetric amination of allylic substrates is a promising route for accessing chiral β-fluoroamines. nih.gov Similarly, the rhodium-catalyzed asymmetric 1,4-addition of organometallic reagents to unsaturated systems is a well-established method whose mechanistic intricacies are being continually explored to improve efficiency. nih.gov The use of chiral ligands like (S)-binap with rhodium complexes has enabled highly enantioselective additions (up to 99% ee) in related systems. nih.gov Future work will likely focus on adapting these rhodium-catalyzed methods specifically for the allylation of N-acylimines derived from 4-fluorobenzaldehyde (B137897).

Palladium catalysis also offers significant potential. Planar chiral palladium complexes have demonstrated exceptional efficiency in the direct asymmetric addition of alkynes to imines, achieving high turnover numbers and excellent enantioselectivity. researchgate.netnih.gov Adapting this methodology to the allylation of imines could provide a highly efficient route to the target compound.

| Catalyst/Method | Reaction Type | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Disulfonimide | Three-component allylation | Aromatic/Aliphatic Aldehydes | Not specified | nih.gov |

| [RhCl(C2H4)2]2 / (S)-binap | Asymmetric 1,4-addition | α,β-Unsaturated Ketones | Up to 99% | nih.gov |

| Planar Chiral Palladacycle | Direct alkyne addition | N-tosyl Imines | Nearly all >99% | researchgate.netnih.gov |

| Rhodium(I) / KI | Imin-Hydrierung | Acyclische Imine | 91% | mdma.ch |

| (–)-Tetramisole / (R,R)-(salen)Co | Epoxide fluorination | Cyclic Epoxides | Up to 95% | acs.org |

Green Chemistry Approaches (e.g., Biocatalysis, Flow Chemistry)

The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical intermediates, aiming to reduce waste, energy consumption, and the use of hazardous materials. mdpi.com

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Amine transaminases (ATAs), in particular, are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.commdpi.com These enzymes utilize pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor to transfer an amino group from a donor to a ketone acceptor with excellent stereoselectivity. mdpi.comrsc.org Research has demonstrated the successful engineering of ATAs to alter substrate specificity and even reverse stereoselectivity, showcasing the potential for creating a custom biocatalyst for the production of this compound from the corresponding ketone, 1-(4-fluorophenyl)but-3-en-1-one. rsc.org For instance, a variant of Chromobacterium violaceum ATA was engineered to improve activity towards 4'-substituted acetophenones, a class of compounds structurally similar to the precursor of the target amine.

Flow Chemistry is another key green technology being adopted by the pharmaceutical industry. elsevier.com Performing reactions in continuous flow reactors offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and greater scalability and reproducibility. youtube.comacs.org The synthesis of this compound and its precursors could be significantly optimized using flow technology. For example, highly exothermic or cryogenic reactions involved in the synthesis could be controlled more precisely, and unstable intermediates could be generated and used in-situ. youtube.com The integration of immobilized catalysts, including enzymes like transaminases, into flow reactors (packed-bed reactors) allows for catalyst recycling and the creation of continuous, automated production systems. youtube.comresearchgate.net This approach has been successfully applied to the synthesis of various active pharmaceutical ingredients and could be adapted for the efficient, large-scale production of the target amine. acs.org

Exploration of Novel Reactivities and Mechanistic Insights

Understanding reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. For the synthesis of this compound, mechanistic studies on the key bond-forming steps are a major area of future research.

Detailed investigations into rhodium-catalyzed allylation reactions, for example, have used spectroscopic and computational methods to elucidate the catalytic cycle. nih.govrsc.org These studies reveal the roles of various intermediates, such as (oxa-π-allyl)rhodium species, and the importance of additives in promoting the desired transformation. nih.gov Such insights allow for the rational design of more efficient catalytic systems.

Furthermore, the exploration of entirely new reaction pathways is a key frontier. Recently developed photocatalytic methods, for instance, enable the defluorinative aminoalkylation of fluoroalkyl-substituted alkenes to produce fluorinated tertiary homoallylamines. acs.org This type of radical-based reactivity opens up new synthetic disconnections that could be exploited. The development of novel fluorination methods is also relevant, as the fluorine atom can be introduced at various stages of the synthesis. nih.govacs.orgacs.orgacs.org Understanding the mechanisms of these new reactions will be paramount to controlling their selectivity and expanding their scope.

Computational Design and Predictive Modeling

In recent years, computational chemistry has become an indispensable tool in catalyst design and reaction optimization. schrodinger.com Density Functional Theory (DFT) calculations are now routinely used to investigate reaction mechanisms, rationalize stereochemical outcomes, and predict the performance of new catalysts. rsc.org For the asymmetric synthesis of this compound, computational modeling can be used to:

Model Transition States: By calculating the energies of the transition states leading to different stereoisomers, researchers can predict which catalyst-ligand combination will provide the highest enantioselectivity. rsc.org

Understand Catalyst-Substrate Interactions: Modeling can reveal the specific non-covalent interactions between the catalyst and the substrate that are responsible for stereocontrol. rsc.org

Design New Catalysts: By understanding the structure-activity relationships, new catalysts can be designed in-silico before being synthesized in the lab, saving significant time and resources. digitellinc.com

The integration of machine learning and artificial intelligence with computational and experimental data is poised to revolutionize reaction development. digitellinc.comornl.gov These predictive models can analyze large datasets of reaction outcomes to identify optimal conditions and even suggest novel catalyst structures, moving the field from rational design to data-driven discovery. researchgate.netchemrxiv.org This approach will undoubtedly accelerate the development of a highly efficient and selective synthesis for this compound.

Q & A

Q. Key Methodological Steps :

- Catalytic Asymmetric Addition : Use chiral catalysts (e.g., BINOL-derived ligands) to achieve enantiomeric excess.

- Reductive Amination : Employ sodium cyanoborohydride (NaBH3CN) for selective amine formation while preserving the alkene group .

Basic: How is the structure of this compound confirmed experimentally?

1H and 13C NMR spectroscopy are primary tools. For the (S)-enantiomer, characteristic signals include:

- 1H NMR : δ 7.33–7.26 (m, 2H, aromatic), 5.83–5.62 (m, 1H, alkene), 3.99 (dd, J=7.5 Hz, amine-bearing CH).

- 13C NMR : δ 160.2 (C-F coupling), 135.2 (alkene carbons), 54.7 (amine-bearing carbon) .

Additional Techniques : - High-Resolution Mass Spectrometry (HRMS) to confirm molecular formula.

- X-ray crystallography for absolute stereochemical assignment (if crystalline derivatives are available) .

Advanced: How can stereochemical purity be optimized during synthesis?

Q. Chiral Resolution Techniques :

- Kinetic Resolution : Use enzymes (e.g., lipases) to selectively hydrolyze one enantiomer.

- Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) to separate enantiomers via crystallization.

Catalytic Control : - Employ Sharpless Epoxidation or Jacobsen Hydrolysis for adjacent stereocenters. Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column .